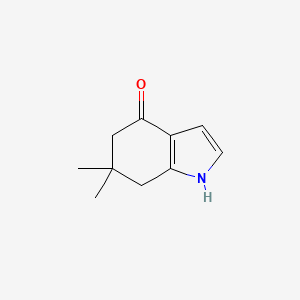

6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Description

Early Developments (1950s–1980s)

- Indole chemistry origins : Studies on indigo dye degradation by Adolf von Baeyer in the 1860s laid the groundwork for indole derivatives .

- Dihydroindolone synthesis : Methods such as the Wolff–Kishner reduction (used for 5-bromo-1-decylindolin-2-one ) and Heck cyclizations (e.g., in minfiensine synthesis ) emerged as key strategies.

Pharmacological Interest (1990s–Present)

- Anticancer agents : 2-Indolinone derivatives gained attention as tyrosine kinase inhibitors. For example, sunitinib (a 2-indolinone derivative) targets vascular endothelial growth factor receptors (VEGFR) .

- Synthetic innovations : Catalytic asymmetric Heck reactions enabled enantioselective synthesis of dihydroindolone-containing alkaloids (e.g., (+)-minfiensine ).

Applications in Materials Science

- Heterocyclic nanographenes : Dihydroindolone motifs contribute to π-conjugated systems in organic electronics .

- Crystal engineering : Alkyl chain-functionalized derivatives (e.g., 5-bromo-1-decylindolin-2-one) form hydrophobic domains in supramolecular assemblies .

Table 1: Key Advances in Dihydroindolone Chemistry

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCYCCSCAZJCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CN2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372887 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20955-75-3 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Triketone Intermediate

- Reactants: Phenacyl bromide, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and potassium carbonate (K2CO3).

- Conditions: Stirring in dry chloroform (CHCl3) at room temperature (~25 °C) for 12 hours.

- Process: Phenacyl bromide is alkylated with dimedone in the presence of K2CO3 to form a triketone intermediate.

- Isolation: The reaction mixture is filtered, and the potassium salt of the product is dissolved in water, acidified with HCl to precipitate the crude triketone.

- Yield: Approximately 82%.

- Purification: Recrystallization from ethanol.

- Physical Data: Melting point around 88 °C.

Step 2: Cyclization to this compound Derivatives

- Reactants: Triketone intermediate and various aniline derivatives.

- Conditions: Reflux in a 1:1 water-ethanol mixture overnight.

- Process: The aniline reacts with the triketone through intramolecular cyclization to form the indol-4(5H)-one ring system.

- Isolation: Cooling the reaction mixture leads to precipitation of the product, which is then washed and recrystallized.

- Yields: High, ranging from 73% to 94%.

- Purification: Recrystallization from methanol-acetone (1:1).

- Spectral Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and FT-IR spectroscopy.

Detailed Reaction Scheme and Conditions

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenacyl bromide + 5,5-dimethylcyclohexane-1,3-dione + K2CO3 | Dry CHCl3 | 25 °C (room temp) | 12 hours | 82 | Alkylation to triketone intermediate |

| 2 | Triketone + Aniline derivatives | Water-Ethanol (1:1) | Reflux (~78 °C) | Overnight | 73-94 | Cyclization to indol-4(5H)-one |

Representative Product Data

| Product Code | Substituent on Aniline | Yield (%) | Melting Point (°C) | Key Spectral Features (Selected) |

|---|---|---|---|---|

| 5a | Phenyl | 85 | 207 | ^1H-NMR: Me singlets at 1.06, 1.10 ppm; CH2 singlets at 2.42, 2.53 ppm; Indole H at 6.79 ppm; FT-IR: C=O at 1620 cm^-1 |

| 5b | o-Tolyl | 90 | 175 | ^1H-NMR: Me singlets at 0.89, 1.05 ppm; CH2 at 1.86, 2.17 ppm; FT-IR: C=O at 1626 cm^-1 |

Note: These data confirm the successful formation of the indol-4(5H)-one core with characteristic chemical shifts and IR absorptions.

Additional Preparation Notes

- The phenacyl bromide used in step 1 can be prepared from acetophenone by bromination in acetic acid at room temperature.

- The reaction conditions are mild and environmentally friendly, using aqueous ethanol as solvent and avoiding harsh reagents.

- The method allows for structural diversity by varying the aniline derivatives, enabling the synthesis of a range of substituted 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-ones.

- Spectroscopic data (NMR and IR) provide clear identification of the products, with characteristic signals for the methyl groups, methylene groups, and carbonyl functionalities.

Preparation of Stock Solutions for Biological Studies

For in vivo or biological applications, preparation of stock solutions of this compound involves dissolving the compound in solvents such as dimethyl sulfoxide (DMSO), followed by dilution with co-solvents like corn oil, polyethylene glycol 300 (PEG300), or Tween 80 to achieve clear solutions suitable for administration.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 6.13 |

| 5 mM | 1 | 1.23 |

| 10 mM | 1 | 0.61 |

Note: The preparation involves ensuring clarity at each dilution step, with physical methods such as vortexing or sonication to aid dissolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight: 163.22 g/mol

- CAS Number: 20955-75-3

The compound features a bicyclic structure characteristic of indole derivatives, which contributes to its biological activity and synthetic versatility.

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research indicates that derivatives of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one are being investigated for their potential as antimicrobial and anticancer agents. These derivatives have shown promising results against various pathogens and cancer cell lines.

Synthesis of Bioactive Compounds

The compound serves as a reactant in the synthesis of several bioactive molecules:

- Psammopemmin A: A potential antitumor agent synthesized using this compound as a starting material.

- Tetrahydroindole Derivatives: These derivatives exhibit various biological activities such as antiviral, anti-inflammatory, and antidiabetic effects .

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line |

|---|---|---|

| Psammopemmin A | Antitumor | Various cancer cell lines |

| Pyrazoline Derivatives | Antimicrobial | E. coli, S. aureus |

| Tetrahydroindole | Anti-inflammatory | In vitro models |

Organic Chemistry

Synthesis Methods

Various synthetic methods utilize this compound:

- Condensation Reactions: Involves the reaction with chalcones and hydrazines to form pyrazoline derivatives.

- Multicomponent Reactions: Synthesis of tetrahydroindole derivatives through reactions with α-halogenoketones and primary amines .

Table 2: Synthetic Methods for this compound Derivatives

| Method Type | Description | Products Obtained |

|---|---|---|

| Condensation with Chalcones | Forms pyrazoline derivatives | Various pyrazoline compounds |

| Three-component reactions | Involves cyclic enaminoketones | Tetrahydroindole derivatives |

| C-H Bond Functionalization | Pd-catalyzed reactions | Condensed pyrroloindoles |

Agricultural Chemistry

The compound's derivatives are also being explored for their potential use in agricultural applications as fungicides or pesticides due to their biological activity against plant pathogens .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of synthesized derivatives of this compound against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that certain derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested for Minimum Inhibitory Concentration (MIC) values, showing effectiveness at low concentrations.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

2-Chloro-6,7-dihydro-1H-indol-4(5H)-one

- Structural Features : Chlorine at the 2-position.

- Reactivity : Less reactive than bromine due to weaker C–X bond strength, limiting its use in metal-catalyzed reactions .

Table 1: Halogen-Substituted Indolones

Non-Halogenated Derivatives

1,5,6,7-Tetrahydro-4H-indol-4-one

- Structural Features : Lacks methyl groups, fully saturated six-membered ring.

- Reactivity : Reduced steric hindrance increases solubility but lowers metabolic stability .

- Applications : Used as an indole mimetic in enzyme inhibition studies .

6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Structural Features : Single methyl group at the 6-position.

- Reactivity : Intermediate steric bulk compared to the dimethyl derivative, balancing solubility and binding affinity .

Table 2: Non-Halogenated Indolones

Functionalized Derivatives

(E)-6,7-Dihydro-1H-indol-4(5H)-one Oxime

- Structural Features: Oxime (-NOH) group at the 4-position.

- Reactivity : Oxime participates in condensation and redox reactions, enabling diverse derivatization .

- Applications : Investigated as anti-inflammatory agents and biochemical probes .

2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one

- Structural Features : Benzoxazole ring fused with indolone.

- Reactivity : The electron-deficient benzoxazole enhances π-stacking interactions in enzyme binding .

Biological Activity

6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound belonging to the indole derivatives family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound features a bicyclic structure that enhances its reactivity and solubility in biological systems.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

2. Interaction with Biological Targets

Studies have investigated the binding affinity of this compound to various enzymes and receptors involved in disease pathways. For example, molecular docking studies suggest that it interacts effectively with DNA gyrase and other critical proteins involved in bacterial replication . The binding energy and hydrogen bonding interactions enhance its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against strains of S. aureus, including methicillin-resistant strains (MRSA). The compound displayed a low MIC of 0.98 μg/mL against MRSA, indicating its strong antibacterial properties .

Case Study 2: Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines. Results indicated significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells. This suggests a selective action that could be beneficial in cancer therapy .

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules and modulate cellular pathways. Preliminary studies suggest that it influences cell signaling pathways and gene expression related to cell proliferation and survival .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related indole derivatives:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Methylindole | C₉H₉N | Simple methyl substitution | Moderate antimicrobial properties |

| 2-Methylindole | C₉H₉N | Different methyl position | Lower reactivity |

| 1,2-Dimethylindole | C₁₁H₁₃N | Two methyl groups | Enhanced biological activity |

| This compound | C₁₀H₁₃NO | Unique bicyclic structure with two methyl groups | Strong antimicrobial and antiproliferative activity |

Q & A

Q. What mechanistic insights exist for indole derivatives targeting neurological disorders?

- Methodological Answer :

- Derivatives act as GABA receptor ligands or 5-HT1A agonists. Use radioligand binding assays (e.g., [³H]-GABA displacement) to assess affinity .

- Evaluate blood-brain barrier permeability via PAMPA-BBB assays .

- Conduct in vivo behavioral studies (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.